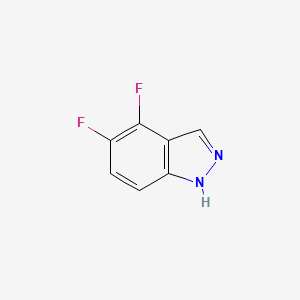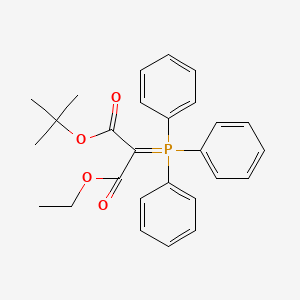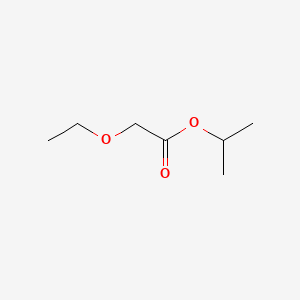
3-Oxocyclobutane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxocyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C6H6O5 It is a derivative of cyclobutane, featuring two carboxylic acid groups and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclobutane-1,2-dicarboxylic acid typically involves the cyclization of suitable precursors. One common method involves the reaction of 3-dichloroacetone with ethylene glycol to form a ketol intermediate, which then undergoes cyclization with malonate esters (such as methyl malonate or ethyl malonate) followed by hydrolysis under strong acidic conditions . Another approach involves the use of 1,3-dihydroxy acetone, which is protected with trimethyl orthoformate, followed by a Mitsunobu reaction with malonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of cost-effective raw materials and efficient reaction conditions is crucial for the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxocyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms esters or amides depending on the reagents used.
Applications De Recherche Scientifique
3-Oxocyclobutane-1,2-dicarboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor for the synthesis of various pharmaceuticals, including anticancer agents.
Mécanisme D'action
The mechanism of action of 3-oxocyclobutane-1,2-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in anticancer research, derivatives of this compound have been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription .
Comparaison Avec Des Composés Similaires
3-Oxocyclobutane-1,2-dicarboxylic acid can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Cyclobutane-1,2-dicarboxylic acid: Similar structure but without the ketone group, affecting its chemical properties and reactivity.
3-Oxocyclobutanecarboxylic acid: Contains only one carboxylic acid group, making it less versatile in synthetic applications.
The presence of both carboxylic acid groups and the ketone group in this compound provides unique reactivity and makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
2231673-47-3 |
|---|---|
Formule moléculaire |
C6H6O5 |
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
3-oxocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3-1-2(5(8)9)4(3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) |
Clé InChI |
SNNUJGPZUAMAIH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1=O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)


![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)




![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
